molecular formula C19H15F3N2O3 B2722450 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 868223-60-3

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2722450
CAS No.: 868223-60-3
M. Wt: 376.335
InChI Key: YBDCJPNYNTYJKN-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class of heterocyclic molecules, characterized by a 1,2-dihydroisoquinolin-1-one core substituted with a methoxy group at position 5 and an acetamide linker connected to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, which is critical for pharmacokinetic optimization in drug discovery . The 5-methoxy substitution on the isoquinoline ring may influence electronic properties and binding interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncological pathways.

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-27-16-7-3-6-15-14(16)8-9-24(18(15)26)11-17(25)23-13-5-2-4-12(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCJPNYNTYJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the coupling of the isoquinolinone intermediate with a trifluoromethyl-substituted phenylacetamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions include oxidized isoquinolinone derivatives, reduced amides, and various substituted phenylacetamides.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Isoquinoline derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values indicating potent activity .

The mechanisms through which these compounds exert their effects may involve:

  • Inhibition of Enzyme Activity : Compounds similar to 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide have been shown to interact with specific enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Isoquinoline derivatives have been recognized for their inherent antibacterial properties due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways . The effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Reaction of 5-Methoxy-1-oxo-1,2-dihydroisoquinoline : This is reacted with 4-(trifluoromethyl)phenylacetic acid under controlled conditions.
  • Use of Catalysts and Specific Solvents : These are employed to achieve high yields and purity.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of isoquinoline derivatives, a related compound demonstrated significant inhibition against several cancer cell lines with percent growth inhibitions exceeding 85% . This suggests that the structural features of isoquinoline derivatives may confer selective targeting capabilities to cancerous cells.

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial properties of isoquinoline derivatives, revealing that certain compounds exhibited notable effectiveness against common bacterial strains. The mechanism was attributed to their ability to disrupt bacterial metabolic processes .

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s isoquinolinone core and trifluoromethyl group are key to its binding affinity and activity. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s dihydroisoquinolinone core distinguishes it from other acetamide derivatives. Below is a comparative analysis of its structural and synthetic attributes relative to analogs:

Functional Group Impact on Bioactivity

  • Trifluoromethyl (CF₃) Group: Present in both the target compound and compound 13 , this group increases lipophilicity (logP) and resistance to oxidative metabolism. However, compound 13’s benzothiazole core may limit blood-brain barrier (BBB) penetration compared to the target’s dihydroisoquinoline, which is smaller and less polar.
  • Methoxy (OCH₃) Group : The 5-OCH₃ in the target compound contrasts with the 4-OCH₃ in compound 27 . Positional differences can alter electronic effects (e.g., resonance donation) and hydrogen-bonding capacity, impacting target affinity.
  • Fluorine vs.

Biological Activity

2-(5-Methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the isoquinoline derivative class. Its unique structural features, including a methoxy group and a trifluoromethyl-substituted phenyl group, contribute to its diverse biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline with 3-(trifluoromethyl)phenylacetic acid under controlled conditions. Key reaction conditions often involve:

  • Catalysts : To facilitate the reaction.
  • Solvents : Specific solvents are chosen to optimize yield and purity.
  • Temperature Control : Maintaining precise temperatures during reactions is crucial for successful synthesis.

Biological Activities

The compound exhibits a range of biological activities attributed to its structural components. Notably, isoquinoline derivatives are often linked to various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cancer cell pathways.
  • Antimicrobial Effects : The unique functional groups enhance its potential as an antimicrobial agent against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential inhibition of tumor growth
AntimicrobialEfficacy against various bacterial strains
AnticonvulsantActivity observed in seizure models

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions modulate their activity and influence various biological pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
  • Receptor Modulation : It could interact with neurotransmitter receptors, contributing to its anticonvulsant properties.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound. For example:

  • Anticancer Studies :
    • In vitro tests demonstrated that the compound significantly reduced cell viability in several cancer cell lines, indicating its potential as a lead candidate for drug development against malignancies.
  • Anticonvulsant Activity :
    • A study evaluating various derivatives showed that compounds similar to this compound exhibited protective effects in maximal electroshock (MES) seizure models, suggesting its utility in treating epilepsy .

Table 2: Case Study Results

Study FocusFindingsReference
Cancer Cell LinesSignificant reduction in cell viability
Seizure ModelsProtective effects observed in MES tests

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